3-Fluoropropyl 2,2,2-trifluoroethyl carbonate
Description
Properties
Molecular Formula |
C6H8F4O3 |
|---|---|
Molecular Weight |
204.12 g/mol |
IUPAC Name |
3-fluoropropyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C6H8F4O3/c7-2-1-3-12-5(11)13-4-6(8,9)10/h1-4H2 |
InChI Key |
DRFHWYHTOOUEDQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(F)(F)F)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 3-fluoropropanol with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under anhydrous conditions using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropropyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted carbonates can be formed.
Hydrolysis Products: The major products of hydrolysis are 3-fluoropropanol and 2,2,2-trifluoroethanol.
Scientific Research Applications
Pharmaceutical Applications
The unique properties of 3-fluoropropyl 2,2,2-trifluoroethyl carbonate make it a candidate for drug design and development. Its ability to interact with biological systems can be leveraged for:
- Drug Delivery Systems : The compound's carbonate group can undergo hydrolysis, making it suitable for controlled release formulations.
- Bioactive Molecules : Its fluorinated structure may enhance the metabolic stability of drugs, potentially leading to improved pharmacokinetic profiles.
Case Study: Interaction Studies
Research has indicated that studying the interactions of 3-fluoropropyl 2,2,2-trifluoroethyl carbonate with enzymes or receptors could provide insights into its pharmacological potential. Investigations are ongoing to determine how this compound may affect biological pathways and its potential as a therapeutic agent.
Agricultural Chemicals
In agriculture, 3-fluoropropyl 2,2,2-trifluoroethyl carbonate can be utilized as an active ingredient in pesticides and herbicides. The fluorine atoms contribute to the compound's lipophilicity and volatility, which can enhance its efficacy in targeting pests while minimizing environmental impact.
- Pesticide Formulation : The compound can be integrated into formulations that require improved stability and efficacy under varying environmental conditions.
Energy Storage Systems
One of the most promising applications of 3-fluoropropyl 2,2,2-trifluoroethyl carbonate is in lithium-ion batteries. Its properties make it suitable as a non-flammable electrolyte component:
- Electrolyte Solutions : The compound has been explored as a solvent in electrolyte formulations due to its low viscosity and high dielectric constant. These characteristics are critical for enhancing battery performance.
Case Study: Lithium-Ion Battery Research
Recent studies have shown that incorporating 3-fluoropropyl 2,2,2-trifluoroethyl carbonate into lithium-ion battery electrolytes can lead to improved discharge capacities and cycle stability compared to traditional solvents. The compound's unique physicochemical properties allow for better ion mobility and reduced degradation during battery operation.
Chemical Synthesis
The synthesis of 3-fluoropropyl 2,2,2-trifluoroethyl carbonate involves several methods that highlight its versatility in organic chemistry:
- Nucleophilic Substitution Reactions : The carbonate group is susceptible to nucleophilic attack, making it a valuable intermediate in organic synthesis.
- Polymer Chemistry : This compound can serve as a building block for the development of new polymeric materials with enhanced properties due to fluorination.
Mechanism of Action
The mechanism of action of 3-Fluoropropyl 2,2,2-trifluoroethyl carbonate involves its ability to undergo nucleophilic substitution and hydrolysis reactions. These reactions allow it to interact with various molecular targets and pathways, making it a versatile compound in chemical synthesis and industrial applications .
Comparison with Similar Compounds
Comparison with Similar Fluorinated Carbonates
Structural and Chemical Properties
Key fluorinated carbonates for comparison include:
- Methyl 2,2,2-trifluoroethyl carbonate (MTFEC)
- Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC)
- Propyl 2,2,2-trifluoroethyl carbonate (PTFEC)
- Di-2,2,2-trifluoroethyl carbonate (DTFEC)
Table 1: Structural Comparison
Key Observations :
Electrochemical Performance
Fluorinated carbonates improve SEI formation and high-voltage stability.
Table 2: Electrochemical Properties
Key Observations :
- Increased fluorination (e.g., DTFEC, 3-Fluoropropyl 2,2,2-TFEC) raises oxidation stability (>5.0 V) but reduces ionic conductivity due to stronger Li+-F interactions .
- The 3-fluoropropyl group may improve SEI passivation compared to PTFEC by introducing fluorine at the alkyl chain, enhancing electrode compatibility .
Key Observations :
- The additional fluorine in 3-Fluoropropyl 2,2,2-TFEC likely improves flame retardancy and thermal stability compared to mono-fluorinated analogs .
Trade-offs and Optimization
- Advantages :
- Challenges: Lower ionic conductivity necessitates blending with low-viscosity solvents (e.g., ethyl methyl carbonate) . Potential incompatibility with conventional lithium salts (e.g., LiPF6) at high fluorine content .
Biological Activity
3-Fluoropropyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound with the molecular formula C₆H₈F₄O₃. Its unique structure, characterized by a carbonate functional group and multiple fluorine atoms, contributes to its distinctive chemical properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological systems, potential applications in pharmacology, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The compound features a 3-fluoropropyl group linked to a 2,2,2-trifluoroethyl carbonate moiety , which enhances its reactivity and stability compared to non-fluorinated counterparts. The presence of fluorine atoms significantly influences its solubility and interaction with biological molecules.
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2,2,2-trifluoroethyl carbonate | C₄H₅F₃O₃ | Simpler structure without fluoropropyl group |
| Bis(2,2,2-trifluoroethyl) carbonate | C₄H₆F₆O₃ | Contains two trifluoroethyl groups |
| 2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonate | C₆H₄F₈O₃ | Highly fluorinated with enhanced stability |
Interaction Studies
Research indicates that interaction studies involving 3-fluoropropyl 2,2,2-trifluoroethyl carbonate are crucial for understanding its reactivity and potential biological effects. Investigations into its interactions with enzymes or receptors can provide insights into its pharmacological potential. For instance:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes in cells.
- Receptor Binding : The compound's ability to bind to specific receptors may influence signaling pathways related to various physiological responses.
Pharmacological Potential
The unique properties of 3-fluoropropyl 2,2,2-trifluoroethyl carbonate suggest several potential applications in pharmacology:
- Drug Development : Its structural characteristics may allow it to serve as a scaffold for developing new therapeutic agents targeting specific diseases.
- Antimicrobial Activity : Similar compounds have been studied for their antimicrobial properties; thus, it is plausible that this compound may exhibit similar effects.
Q & A
Q. What synthetic routes are available for 3-fluoropropyl 2,2,2-trifluoroethyl carbonate, and how is its purity validated?
The compound is typically synthesized via esterification between 3-fluoropropanol and 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., pyridine) under anhydrous conditions. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹⁹F) confirms structural integrity, while gas chromatography (GC) or high-performance liquid chromatography (HPLC) assesses purity (>99%). Mass spectrometry (MS) further validates molecular weight .
Q. How does fluorination influence the compound’s physical properties compared to non-fluorinated carbonates?
Fluorination reduces polarity and enhances thermal stability. Key properties like boiling point (e.g., ~100–120°C) and density (~1.3 g/cm³) are determined via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Refractive index (~1.31–1.35) and viscosity measurements provide insights into solvent behavior in electrolyte formulations .
Q. What role does this compound serve in lithium-ion battery electrolytes?
As a fluorinated linear carbonate, it acts as a co-solvent or additive to improve electrolyte stability. Its low solvating power reduces lithium-ion desolvation energy, enhancing ionic conductivity at low temperatures. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are used to evaluate Li⁺ transport properties .
Advanced Research Questions
Q. How does 3-fluoropropyl 2,2,2-trifluoroethyl carbonate contribute to solid-electrolyte interphase (SEI) formation on lithium metal anodes?
Fluorine-rich decomposition products (e.g., LiF) form a stable SEI layer, suppressing dendrite growth. In situ Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) analyze interfacial chemistry during cycling. Comparative studies with non-fluorinated analogs (e.g., ethyl methyl carbonate) highlight fluorine’s role in SEI robustness .
Q. What methodologies resolve contradictions in reported electrochemical performance across studies?
Discrepancies often arise from varying electrolyte formulations (e.g., salt concentration, solvent ratios) or cycling protocols. Controlled experiments using standardized coin cells (e.g., Li||NMC622) and statistical design of experiments (DoE) isolate variables. Cross-referencing with additives like fluoroethylene carbonate (FEC) clarifies synergistic effects .
Q. How does the compound affect high-voltage cathode compatibility (e.g., ≥4.5 V vs. Li/Li⁺)?
Fluorinated carbonates resist oxidative decomposition at high voltages. Accelerated aging tests (e.g., 60°C storage) combined with gas chromatography-mass spectrometry (GC-MS) identify degradation products. Scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) assess cathode-electrolyte interface (CEI) morphology .
Q. What advanced techniques characterize its solvation structure with Li⁺ ions?
Q. How is thermal runaway risk assessed in electrolytes containing this compound?
Accelerated rate calorimetry (ARC) and nail penetration tests evaluate safety under abuse conditions. Coupling with flame-retardant additives (e.g., diethylallyl phosphate) reduces flammability, as shown in pouch-cell configurations. Gas evolution during overcharge is monitored via in situ pressure analysis .
Methodological Guidance
Q. What analytical workflows optimize its use in next-generation electrolytes?
- Screening: Test solvent blends (e.g., 30% fluorinated carbonate + 70% EC/DEC) for ionic conductivity (EIS) and oxidation stability (linear sweep voltammetry).
- Performance Validation: Use full-cell cycling (C/3 rate, 2.5–4.3 V) to measure capacity retention and coulombic efficiency.
- Post-Mortem Analysis: Dissect cycled cells for SEM-EDS and XPS studies of electrode interfaces .
Q. How are computational tools applied to predict its electrochemical behavior?
Density functional theory (DFT) calculates reduction/oxidation potentials and decomposition pathways. Machine learning models trained on datasets (e.g., electrolyte additives from ) predict compatibility with novel electrode materials .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
